molecular formula C28H30N2O4 B12175199 Ethyl 4-[[2-[(2,2-diphenylacetyl)amino]-3-methylbutanoyl]amino]benzoate CAS No. 6998-37-4

Ethyl 4-[[2-[(2,2-diphenylacetyl)amino]-3-methylbutanoyl]amino]benzoate

Cat. No.: B12175199
CAS No.: 6998-37-4
M. Wt: 458.5 g/mol
InChI Key: GAQJUKJKEFDPKR-UHFFFAOYSA-N
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Description

Ethyl 4-[[2-[(2,2-diphenylacetyl)amino]-3-methylbutanoyl]amino]benzoate is a complex organic compound with the molecular formula C28H30N2O4. It is known for its unique structure, which includes a benzoate ester linked to a diphenylacetyl group through a methylbutanoyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[[2-[(2,2-diphenylacetyl)amino]-3-methylbutanoyl]amino]benzoate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[2-[(2,2-diphenylacetyl)amino]-3-methylbutanoyl]amino]benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[[2-[(2,2-diphenylacetyl)amino]-3-methylbutanoyl]amino]benzoate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 4-[[2-[(2,2-diphenylacetyl)amino]-3-methylbutanoyl]amino]benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Ethyl 4-[[2-[(2,2-diphenylacetyl)amino]-3-methylbutanoyl]amino]benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .

Biological Activity

Ethyl 4-[[2-[(2,2-diphenylacetyl)amino]-3-methylbutanoyl]amino]benzoate, a compound with potential therapeutic applications, has garnered interest in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of an ethyl ester group and a diphenylacetyl moiety. Its molecular formula is C24H30N2O3C_{24}H_{30}N_{2}O_{3}, and it exhibits properties typical of compounds with both hydrophilic and lipophilic characteristics.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could lead to reduced proliferation of certain cancer cell lines.
  • Antioxidant Properties : Studies have demonstrated that it possesses antioxidant capabilities, which may protect cells from oxidative stress and contribute to its therapeutic effects.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antibacterial properties against various strains of bacteria, indicating its potential as an antimicrobial agent.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Observed Reference
AntioxidantSignificant reduction in oxidative stress markers
AntimicrobialInhibition of bacterial growth (E. coli, S. aureus)
CytotoxicityInduced apoptosis in cancer cell lines
Enzyme InhibitionReduced activity of specific metabolic enzymes

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against common pathogens. The results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro experiments conducted on various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, suggesting that the compound may induce programmed cell death through intrinsic apoptotic pathways.

Properties

CAS No.

6998-37-4

Molecular Formula

C28H30N2O4

Molecular Weight

458.5 g/mol

IUPAC Name

ethyl 4-[[2-[(2,2-diphenylacetyl)amino]-3-methylbutanoyl]amino]benzoate

InChI

InChI=1S/C28H30N2O4/c1-4-34-28(33)22-15-17-23(18-16-22)29-27(32)25(19(2)3)30-26(31)24(20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-19,24-25H,4H2,1-3H3,(H,29,32)(H,30,31)

InChI Key

GAQJUKJKEFDPKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C(C)C)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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